N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 327071-35-2
VCID: VC0464593
InChI: InChI=1S/C18H19ClN2O3/c1-12-10-14(19)4-9-17(12)24-11-18(23)20-15-5-7-16(8-6-15)21(3)13(2)22/h4-10H,11H2,1-3H3,(H,20,23)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8g/mol

N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide

CAS No.: 327071-35-2

Main Products

VCID: VC0464593

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8g/mol

N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide - 327071-35-2

CAS No. 327071-35-2
Product Name N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide
Molecular Formula C18H19ClN2O3
Molecular Weight 346.8g/mol
IUPAC Name N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Standard InChI InChI=1S/C18H19ClN2O3/c1-12-10-14(19)4-9-17(12)24-11-18(23)20-15-5-7-16(8-6-15)21(3)13(2)22/h4-10H,11H2,1-3H3,(H,20,23)
Standard InChIKey MTRPIENVDIWUFQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
PubChem Compound 675993
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator